N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide
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Description
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a pyrrolidinone ring, making it a subject of interest for researchers and industrial applications .
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
Based on the structural similarity to other compounds, it might interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways, suggesting that this compound may also have diverse effects .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that this compound may also have diverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide typically involves the reaction of 4-methoxyphenylamine with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This intermediate is then subjected to cyclization with succinic anhydride under acidic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-10-7-13(17)15(8-10)11-3-5-12(18-2)6-4-11/h3-6,10H,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVMJTZKRYMEKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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